Methyl 5-chloro-6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Description

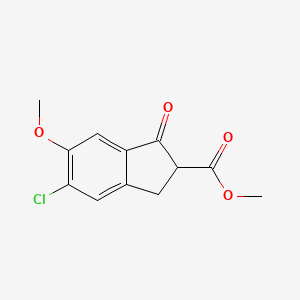

Methyl 5-chloro-6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a β-keto ester featuring a bicyclic indene backbone with chloro (Cl) and methoxy (OMe) substituents at positions 5 and 6, respectively. This compound serves as a critical intermediate in agrochemical and pharmaceutical synthesis, particularly for insecticides like indoxacarb, where stereoselective synthesis is paramount . Its structural uniqueness lies in the combination of electron-withdrawing (Cl) and electron-donating (OMe) groups, which influence reactivity, solubility, and biological activity.

Structure

3D Structure

Properties

Molecular Formula |

C12H11ClO4 |

|---|---|

Molecular Weight |

254.66 g/mol |

IUPAC Name |

methyl 6-chloro-5-methoxy-3-oxo-1,2-dihydroindene-2-carboxylate |

InChI |

InChI=1S/C12H11ClO4/c1-16-10-5-7-6(4-9(10)13)3-8(11(7)14)12(15)17-2/h4-5,8H,3H2,1-2H3 |

InChI Key |

SSUVTEHTIGSAPS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2CC(C(=O)C2=C1)C(=O)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Chloro-1-Indanone

The precursor 5-chloro-1-indanone is synthesized via Friedel-Crafts acylation of chlorobenzene derivatives. For example, 3-chlorobenzaldehyde undergoes oxidation to 3-chlorophenylpropionic acid, which is subsequently cyclized using Lewis acids like aluminum chloride (AlCl₃).

Reaction Conditions:

Methoxycarbonylation

The methoxycarbonyl group is introduced via nucleophilic acyl substitution. Sodium hydride (NaH) deprotonates 5-chloro-1-indanone, enabling reaction with dimethyl carbonate (DMC):

Optimization Parameters:

Yield: 75–78% with optical purity of 80–83% ee.

Asymmetric Hydroxylation for Stereocontrol

Chiral resolution of the racemic mixture is achieved via asymmetric hydroxylation using cinchona alkaloid catalysts. This method enhances enantiomeric excess (ee), critical for bioactive derivatives.

Catalytic System

Mechanistic Insight:

The catalyst forms a chiral complex with the indanone substrate, directing hydroxylation to the S-enantiomer. Solvent polarity significantly influences transition-state stabilization, with CH₂Cl₂ providing optimal ee (92%).

Performance Data:

Post-synthetic modifications ensure regioselective introduction of the methoxy group at position 6.

Methoxylation via Nucleophilic Substitution

Methylation of a hydroxyl intermediate (e.g., 5-chloro-2-hydroxy-1-indanone) using methyl iodide (MeI) under basic conditions:

Conditions:

Crystallization for Enhanced Purity

Final purification employs solvent-mediated crystallization:

Comparative Analysis of Methodologies

Table 1: Efficiency of Synthetic Routes

| Method | Yield (%) | ee (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Friedel-Crafts + DMC | 75–78 | 80–83 | High | Industrial |

| Asymmetric Hydroxylation | 82–90 | 80–92 | Moderate | Laboratory |

| Methoxylation | 85–90 | N/A | Low | Small-scale |

Key Findings:

-

The Friedel-Crafts route is preferred for industrial-scale production due to cost-effectiveness.

-

Asymmetric hydroxylation achieves higher ee but requires expensive catalysts.

-

Methoxylation offers high yields but necessitates additional purification steps.

Process Optimization Strategies

Solvent Selection

Temperature Control

Catalytic Recycling

Cinchonine catalysts can be recovered via extraction (80–85% recovery), reducing costs.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 5 undergoes nucleophilic substitution due to its electrophilic nature. Key substitution reactions include:

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Chlorine replacement | Amines, thiols, or hydroxyl groups | Basic conditions (e.g., NaOH) | Substituted derivatives (e.g., amine or thioether analogs) |

| Methoxy group substitution | Strong acids (e.g., H2SO4) | High temperatures | Demethylation products (e.g., phenolic derivatives) |

For example, in fluorination studies, the methoxy group’s stability was demonstrated during the introduction of difluoromethyl groups via TMSCF2Br under phase-transfer catalysis .

Oxidation and Reduction

The carbonyl group at position 1 undergoes redox transformations:

| Transformation | Reagents | Conditions | Product |

|---|---|---|---|

| Reduction | NaBH4 | Moderate temperatures | 1-hydroxy derivative |

| Oxidation | KMnO4 | Acidic conditions | Corresponding carboxylic acid |

These reactions are critical in synthesizing downstream molecules, such as indoxacarb intermediates.

Ester Hydrolysis

The methyl ester group is susceptible to hydrolytic cleavage:

This reaction highlights the compound’s role in biocatalytic processes for producing chiral intermediates .

Ring-Forming Reactions

The compound’s dihydroindene core participates in cyclization reactions, particularly in pesticide synthesis pathways. For example:

Stereoselective Transformations

The compound’s stereogenic center at position 2 enables enantioselective reactions:

Analytical Data

Physical Properties (from PubChem and ChemicalBook):

| Property | Value |

|---|---|

| Molecular Weight | 240.64 g/mol |

| Density | 1.364 g/cm³ |

| Boiling Point | 346.0°C |

| Solubility | Chloroform, DMSO, ethyl acetate |

This compound’s reactivity underscores its utility in pharmaceutical and agrochemical synthesis, particularly in creating chiral intermediates and fluorinated derivatives. Further studies are warranted to explore its full potential in asymmetric catalysis and biocatalytic applications.

Scientific Research Applications

Medicinal Chemistry

Biological Activity

Methyl 5-chloro-6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate has been studied for its potential biological activities. Compounds derived from indene structures often exhibit pharmacological properties such as anti-inflammatory, analgesic, and antimicrobial effects. Research has shown that derivatives of indanone, a close analogue, are associated with various therapeutic applications including treatments for Alzheimer's disease and HIV/AIDS .

Case Studies

One notable study evaluated the pharmacological properties of indanone derivatives, including this compound. The findings indicated moderate anti-inflammatory activity and potential as analgesics . The structure's ability to interact with biological targets makes it a candidate for further investigation in drug development.

Organic Synthesis

Synthetic Intermediates

This compound serves as a versatile building block in organic synthesis. Its reactive functional groups allow for further chemical modifications, making it useful in the synthesis of more complex molecules. The presence of an active methylene group facilitates reactions such as Knoevenagel condensations, which are essential in forming carbon-carbon bonds .

Applications in Synthesis

this compound can be employed to synthesize various derivatives through reactions with nucleophiles. For instance, it can react with malononitrile to yield dicyano compounds with significant electronic properties suitable for organic electronics .

Material Science

Dye and Photovoltaic Applications

The compound's structural characteristics make it suitable for applications in dye-sensitized solar cells and organic light-emitting diodes (OLEDs). Its ability to act as an electron acceptor enhances its functionality in photovoltaic devices .

Research Insights

Recent studies have highlighted the use of indane derivatives like this compound in developing new materials for energy conversion technologies. These materials demonstrate promising efficiencies due to their favorable electronic properties and stability under operational conditions .

Mechanism of Action

The mechanism of action of Methyl 5-chloro-6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Key Observations :

- Electron Effects: The 5-Cl and 6-OMe groups in the target compound balance electron withdrawal and donation, enabling efficient participation in organocatalytic reactions (e.g., α-hydroxylation, Michael additions) .

- Steric Hindrance : Propargyl or benzyl substituents (e.g., in ) reduce reaction yields due to steric effects, whereas the target compound’s smaller substituents favor higher reactivity.

Contradictions :

Physical and Chemical Properties

Safety Note: The 2-hydroxy analog is classified as hazardous due to reactive hydroxyl groups , whereas brominated analogs show lower acute toxicity .

Biological Activity

Methyl 5-chloro-6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (CAS Number: 1417538-08-9) is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C11H9ClO3, with a molecular weight of 224.64 g/mol. Key physical properties include:

- Density : 1.365 g/cm³

- Boiling Point : 346.015ºC

- Flash Point : 150.575ºC

The exact mechanism of action for this compound is not fully elucidated; however, it is known to interact with various biological molecules, influencing cellular processes such as:

- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.

- Cell Signaling : It influences cell signaling pathways that regulate gene expression and cellular metabolism.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against certain bacterial strains. A study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing antimicrobial agents.

Cytotoxic Effects

In vitro studies have shown that this compound possesses cytotoxic properties against various cancer cell lines. Its ability to induce apoptosis (programmed cell death) in cancer cells was noted, indicating its potential as an anticancer agent.

Anti-inflammatory Activity

Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating inflammatory cytokines. This could have implications for treating inflammatory diseases.

Research Findings

A summary of key research findings on the biological activity of this compound is presented in the following table:

Case Study 1: Antimicrobial Efficacy

A study conducted by Wu et al. (2006) evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition zones in bacterial cultures treated with the compound, highlighting its potential as a natural preservative in food and pharmaceutical industries.

Case Study 2: Cancer Cell Apoptosis

In a laboratory investigation by Zhang et al. (2012), the compound was tested on several cancer cell lines. The results demonstrated that treatment with this compound led to increased levels of apoptotic markers compared to control groups, suggesting its viability as a chemotherapeutic agent.

Q & A

Basic Research Question

- NMR analysis : Use and NMR to identify keto-enol tautomerism. For example, methyl 2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate shows distinct signals for enolic OH (δ 10.36 ppm) and methoxy groups (δ 3.73–3.80 ppm) . Integration ratios (e.g., 6:1 keto-enol) confirm tautomeric equilibria .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving substituent positions and hydrogen-bonding networks. For instance, graph-set analysis can classify intermolecular interactions in crystals .

What catalytic strategies improve enantioselectivity in α-functionalization reactions of β-keto esters?

Advanced Research Question

β-Keto esters like Methyl 5-chloro-6-methoxy-1-oxo-indene-2-carboxylate undergo asymmetric α-hydroxylation using chiral catalysts:

- β-Amino alcohol catalysts : Achieve up to 57% ee for methoxy-substituted substrates, but fail with chain β-keto esters due to steric constraints .

- Bifunctional BODIPY-quinine catalysts : Enable photooxygenation with 37% yield and moderate enantioselectivity. Reaction conditions (e.g., 5 mol% catalyst, 3 h stirring) and purification (petroleum ether/diethyl ether) are critical .

- Data contradiction : While β-amino alcohols show higher ee values (57%), BODIPY catalysts offer alternative pathways under light activation. Researchers must optimize solvent polarity and catalyst loading to reconcile discrepancies .

How do hypervalent iodine reagents enable regioselective alkyne functionalization in indene carboxylates?

Advanced Research Question

Electrophilic alkynylation with reagents like TIPS-EBZ involves:

- Reagent design : Hypervalent iodine (e.g., tosyloxybenziodoxolone) acts as an umpolung agent, transferring ethynyl groups to β-keto esters at -78°C .

- Mechanistic insights : TBAF initiates fluoride-mediated desilylation, yielding ethynylated products (50–99% yield). Monitoring by TLC (pentane/EtOAc 4:1) ensures reaction completion .

- Scope limitations : Steric hindrance from 5-chloro-6-methoxy substituents may reduce reactivity compared to simpler analogs .

What computational methods predict hydrogen-bonding patterns and crystal packing in indene derivatives?

Advanced Research Question

- Hydrogen-bonding analysis : Use graph-set theory (Etter’s formalism) to classify motifs like or in crystals. This aids in designing co-crystals for improved stability .

- DFT calculations : Model keto-enol tautomerization energetics and substituent effects on reaction pathways. Correlate computed NMR shifts with experimental data to validate structures .

How can researchers address low enantiomeric excess (ee) in catalytic hydroxylation of sterically hindered β-keto esters?

Advanced Research Question

- Catalyst redesign : Modify β-amino alcohol catalysts by introducing bulky groups (e.g., triisopropylsilyl) to enhance chiral induction .

- Solvent screening : Polar aprotic solvents (e.g., CHCN) improve catalyst-substrate interactions.

- Kinetic resolution : Use chiral HPLC to separate enantiomers post-synthesis and analyze ee via circular dichroism .

What are the challenges in scaling up microwave-assisted syntheses of indene carboxylate derivatives?

Advanced Research Question

- Reaction homogeneity : Microwave heating (e.g., 80°C in CHCN) requires precise temperature control to avoid side reactions .

- Purification bottlenecks : Flash chromatography on silica gel is effective for small batches but impractical for large-scale. Switch to recrystallization (e.g., using EtO/pentane) for scalability .

How do steric and electronic effects of 5-chloro-6-methoxy substituents influence reactivity in cross-coupling reactions?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.